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molecular formula C11H8F3NOS B8405180 1(2H)-Isoquinolinone, 7-mercapto-2-(2,2,2-trifluoroethyl)- CAS No. 936850-28-1

1(2H)-Isoquinolinone, 7-mercapto-2-(2,2,2-trifluoroethyl)-

Cat. No. B8405180
M. Wt: 259.25 g/mol
InChI Key: OKVFSXMYLZHVTN-UHFFFAOYSA-N
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Patent
US08637511B2

Procedure details

2-(2,2,2-trifluoroethyl)-7-((triisopropylsilyl)sulfanyl)isoquinolin-1(2H)-one was dissolved in a solution of hydrochloric acid in methanol (2 ml) and tetrahydrofuran (2 ml) and stirred at room temperature for 2 hours or until disappearance of starting material. Reaction mixture was concentrated to give the desired material (quant yield).
Name
2-(2,2,2-trifluoroethyl)-7-((triisopropylsilyl)sulfanyl)isoquinolin-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:27])([F:26])[CH2:3][N:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([S:14][Si](C(C)C)(C(C)C)C(C)C)=[CH:9][CH:10]=2)[C:5]1=[O:25]>Cl.CO.O1CCCC1>[F:27][C:2]([F:1])([F:26])[CH2:3][N:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([SH:14])=[CH:9][CH:10]=2)[C:5]1=[O:25]

Inputs

Step One
Name
2-(2,2,2-trifluoroethyl)-7-((triisopropylsilyl)sulfanyl)isoquinolin-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CN1C(C2=CC(=CC=C2C=C1)S[Si](C(C)C)(C(C)C)C(C)C)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours or until disappearance of starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(CN1C(C2=CC(=CC=C2C=C1)S)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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